molecular formula C12H8BrNO3 B12099476 1-(2-Bromophenoxy)-2-nitrobenzene CAS No. 60671-89-8

1-(2-Bromophenoxy)-2-nitrobenzene

Cat. No.: B12099476
CAS No.: 60671-89-8
M. Wt: 294.10 g/mol
InChI Key: GIHFWWDTUKZFJB-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-(2-nitrophenoxy)- is an organic compound with the molecular formula C12H8BrNO3 It is a derivative of benzene, where a bromine atom and a nitrophenoxy group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2-(2-nitrophenoxy)- typically involves the bromination of benzene followed by the introduction of the nitrophenoxy group. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzene is then reacted with 2-nitrophenol under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of Benzene, 1-bromo-2-(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2-(2-nitrophenoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrophenoxy group is further oxidized to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Reduction: Amino derivatives of benzene.

    Oxidation: Oxidized benzene derivatives.

Scientific Research Applications

Benzene, 1-bromo-2-(2-nitrophenoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-(2-nitrophenoxy)- involves its interaction with various molecular targets. The bromine and nitrophenoxy groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-nitrobenzene: Similar structure but lacks the phenoxy group.

    2-Bromo-1-nitrobenzene: Positional isomer with different substitution pattern.

    1-Bromo-4-nitrobenzene: Para-substituted isomer with different reactivity.

Uniqueness

Benzene, 1-bromo-2-(2-nitrophenoxy)- is unique due to the presence of both bromine and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

60671-89-8

Molecular Formula

C12H8BrNO3

Molecular Weight

294.10 g/mol

IUPAC Name

1-(2-bromophenoxy)-2-nitrobenzene

InChI

InChI=1S/C12H8BrNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H

InChI Key

GIHFWWDTUKZFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br

Origin of Product

United States

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